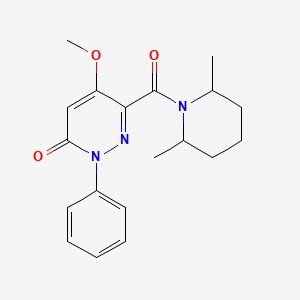
6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
- CAS Number : 953892-79-0
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties by modulating neurotransmitter systems, particularly enhancing GABAergic transmission. This effect is crucial in managing epilepsy and seizure disorders .
- Inhibition of Enzymatic Activity : Compounds with similar structural motifs have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies .
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurochemical pathways that regulate mood and anxiety .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their potential implications for this compound:
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant properties of a series of semicarbazones related to the compound . Results indicated that these compounds significantly reduced seizure frequency in animal models, highlighting their potential for treating epilepsy without neurotoxicity .
- Inflammation Models : In vitro studies showed that derivatives of this compound inhibited the production of inflammatory mediators in macrophages, suggesting potential applications in treating chronic inflammatory diseases .
- Neuroprotection : A recent investigation into neuroprotective effects demonstrated that compounds with similar structures could mitigate oxidative stress-induced neuronal damage, providing insights into their role in neurodegenerative disorders .
Properties
IUPAC Name |
6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-8-7-9-14(2)21(13)19(24)18-16(25-3)12-17(23)22(20-18)15-10-5-4-6-11-15/h4-6,10-14H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZMGFJWDNZWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














